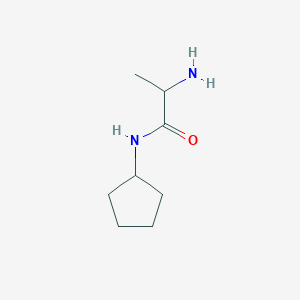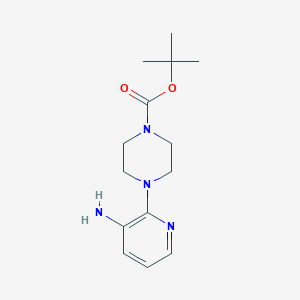
2-(3-Methoxyphenyl)pyrimidine-5-carbaldehyde
Übersicht
Beschreibung
The compound "2-(3-Methoxyphenyl)pyrimidine-5-carbaldehyde" is a derivative of the pyrimidine family, which is a class of heterocyclic aromatic organic compounds. Pyrimidine derivatives have been extensively studied due to their wide range of applications in pharmaceuticals, agrochemicals, and as intermediates in organic synthesis. Although the specific compound is not directly mentioned in the provided papers, the research on related pyrimidine compounds can offer insights into its potential characteristics and applications.
Synthesis Analysis
The synthesis of pyrimidine derivatives can be achieved through various methods. For instance, the facile synthesis of pyrido[2,3-d]pyrimidines is reported through cyclocondensation of dichloro-methylsulfanylpyrimidine carbaldehydes with β-substituted β-aminoacrylic esters, which is accelerated by acid . Similarly, aminopyrimidinecarbaldehydes have been prepared by reduction of corresponding aminopyrimidinecarbonitriles, leading to the formation of pyrido[2,3-d]pyrimidines and pyrimido-[4,5-b]quinoline derivatives . These methods could potentially be adapted for the synthesis of "this compound" by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives is crucial for their chemical properties and biological activities. For example, the molecular dynamics simulation results of 2-phenylimidazo[1,2-a]pyrimidine-3-carbaldehyde show that the molecule can adsorb on the α-Fe2O3 (111) surface through oxygen and nitrogen atoms as well as pi-electrons in the imidazo-pyrimidine structure . This suggests that "this compound" may also exhibit similar adsorption characteristics due to the presence of heteroatoms and aromatic systems in its structure.
Chemical Reactions Analysis
Pyrimidine derivatives can undergo various chemical reactions, which are essential for their functionalization and application. Tandem reactions of phenylethynylpyrimidine carbaldehydes with alcohols have been developed to synthesize dihydrofuro[3,4-d]pyrimidines and pyrano[4,3-d]pyrimidines . Additionally, Suzuki cross-coupling reactions have been employed to synthesize new heteroarylpyrimidine derivatives . These reactions could be relevant for further functionalization of "this compound."
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives are influenced by their molecular structure. For instance, the crystal structures of certain pyrimidine derivatives reveal hydrogen-bonded structures in one or three dimensions, which can affect their solubility, melting points, and stability . The electronic properties derived from quantum chemical calculations, such as those performed for 2-phenylimidazo[1,2-a]pyrimidine-3-carbaldehyde, can provide insights into the reactivity and interaction of these compounds with other molecules .
Wissenschaftliche Forschungsanwendungen
Hydrogen-bonded Frameworks and Sheets
- A study on a related compound, 2-amino-4-(indolin-1-yl)-6-methoxypyrimidine-5-carbaldehyde, demonstrated the formation of hydrogen-bonded sheets through a combination of N-H...O hydrogen bonds and N-H...π(arene) hydrogen bonds (Low et al., 2007).
Synthesis of Pyrido[2,3-d]pyrimidines
- 2-Methoxy-4-amino-5-pyrimidinecarbaldehyde, a similar compound, was used in the synthesis of pyrido[2,3-d]pyrimidines and pyrimido-[4,5-b]quinoline derivatives, showcasing the versatility of this compound in the synthesis of complex organic structures (Perandones & Soto, 1998).
Catalyst-Free Synthesis of Benzofuran-Fused Pyrido[4,3-d]pyrimidines
- A catalyst-free approach to synthesizing benzofuran-fused pyrido[4,3-d]pyrimidines, which have good antitumor activities, was developed using a compound similar to 2-(3-Methoxyphenyl)pyrimidine-5-carbaldehyde (Li et al., 2014).
Synthesis and Antimicrobial Activity
- Pyrimidines, similar to the compound of interest, were synthesized and showed potential as antimicrobial agents. This underscores the compound's relevance in developing new antimicrobial drugs (Abu-Melha, 2014).
Corrosion Inhibition Studies
- Studies on similar pyrimidine compounds demonstrated their effectiveness as corrosion inhibitors, suggesting potential applications of this compound in protecting metals from corrosion (Ech-chihbi et al., 2017).
Use in Synthesis of Functional Fluorophores
- Pyrimidine derivatives like this compound were used as intermediates in the synthesis of novel functional fluorophores, highlighting its utility in the creation of compounds with potential applications in imaging and diagnostics (Castillo et al., 2018).
Synthesis of Fused Polycyclic Pyrimidines
- The compound has been used in the condensation with aromatic aldehydes to synthesize fused polycyclic pyrimidines, showcasing its role in creating complex chemical structures with broad biological activity (Harutyunyan, 2016).
Antibacterial Activity
- Research on pyrimidine derivatives indicated their utility in synthesizing compounds with significant antibacterial activities, suggesting potential applications in developing new antimicrobial agents (Mistry & Desai, 2005).
Interaction with Glycine Esters
- The interaction of similar compounds with glycine esters was studied, indicating potential applications in synthesizing biologically active compounds (Zinchenko et al., 2018).
Anticancer and Metal Sequestering Properties
- Reactions of related pyrimidines with diamines resulted in compounds with appreciable anticancer activities and interactions with metal ions, highlighting the compound's potential in cancer therapy and metal ion sequestration (Singh et al., 2008).
Synthesis of Novel Oxo Pyrimido Pyrimidines
- The compound has been used in the synthesis of novel oxo pyrimido pyrimidines, indicating its role in creating new chemical entities with potential pharmacological activities (Jadhav et al., 2022).
Eigenschaften
IUPAC Name |
2-(3-methoxyphenyl)pyrimidine-5-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O2/c1-16-11-4-2-3-10(5-11)12-13-6-9(8-15)7-14-12/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTUAVCQIBHEFHE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NC=C(C=N2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90650593 | |
| Record name | 2-(3-Methoxyphenyl)pyrimidine-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90650593 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1119398-70-7 | |
| Record name | 2-(3-Methoxyphenyl)pyrimidine-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90650593 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



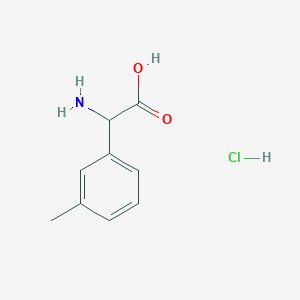

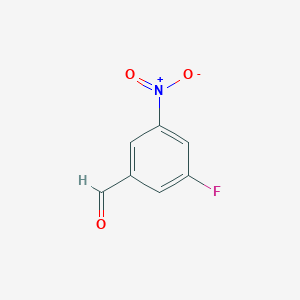

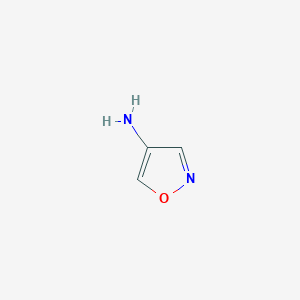


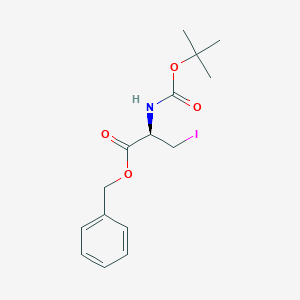
![6-benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B111120.png)
![2-Amino-5,5-dimethyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one hydrobromide](/img/structure/B111123.png)
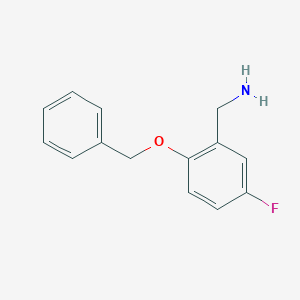
![6-Benzyl-6,7-dihydro-5H-pyrrolo[3,4-B]pyridine](/img/structure/B111140.png)
